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(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Catalog No.
S8180835
CAS No.
M.F
C11H12ClNO2
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic...

Product Name

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C11H12ClNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

BJGWYFRCQPUPCO-ZJUUUORDSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl

Here are some general areas where chiral molecules like (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid could be applied in scientific research:

  • Asymmetric synthesis: Chiral molecules can be used as reactants or catalysts in asymmetric synthesis reactions. These reactions produce one enantiomer of a product in greater quantity than the other. This can be important in the development of drugs and other chiral pharmaceuticals .
  • Medicinal chemistry: Chiral molecules can be used to study biological processes and develop new drugs. Because biological systems are often chiral themselves, one enantiomer of a drug may be more effective or have fewer side effects than the other enantiomer .
  • Material science: Chiral molecules can be used to design new materials with specific properties. For example, chiral molecules can be used to create liquid crystals or organic semiconductors .

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₂ClNO₂, and it has a molecular weight of approximately 239.70 g/mol . The compound is notable for its stereochemistry, which plays a crucial role in its biological activity and interactions.

Typical of carboxylic acids and amines:

  • Condensation Reactions: It can undergo condensation to form various derivatives, particularly when reacted with alcohols or amines .
  • Ring-closing Reactions: The pyrrolidine structure allows for potential cyclization under specific conditions, leading to cyclic compounds .
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in medicinal chemistry.

Research indicates that (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential interaction with ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. The presence of the chlorophenyl group enhances binding affinity and selectivity for specific receptor subtypes, making it a candidate for further pharmacological exploration .

Several synthesis methods have been documented for (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to build the chiral center.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another.
  • Aziridinium Ion Intermediate Method: A practical approach that involves the formation of an aziridinium ion, which is then transformed into the desired pyrrolidine structure .

Interaction studies have revealed that (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid has a unique binding profile with ionotropic glutamate receptors. Variations in substituents at the 4-position significantly influence binding affinities across different receptor subtypes. For instance, substituents like hydroxyl or methyl groups can drastically alter the compound's pharmacological properties .

Several compounds share structural similarities with (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(2S,3R)-3-Carboxyphenylpyrrolidine-2-carboxylic acidSimilar pyrrolidine structureDifferent stereochemistry affecting receptor interaction
(3R,4R)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acidBenzyl substitutionEnhanced lipophilicity potentially affecting bioavailability
(S)-Pyrrolidine-3-carboxylic acidNon-chlorinated variantLacks the specific receptor affinity profile due to absence of halogen

These compounds highlight the uniqueness of (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in terms of its stereochemistry and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

225.0556563 g/mol

Monoisotopic Mass

225.0556563 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-28-2023

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